6-amino-2-(methylamino)hexanoic acid
Description
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6-amino-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11) |
InChI Key |
OLYPWXRMOFUVGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(methylamino)hexanoic acid typically involves the methylation of lysine. One common method is the reductive amination of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions often include an aqueous solution with a pH adjusted to around 7-8 to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-amino-2-(methylamino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its role in protein modification and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(methylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
6-Amino-2-((1-carboxy-3-phenylpropyl)amino)hexanoic Acid
- Structure: Features a phenylpropyl-carboxy substituent on the amino group at position 2 instead of a methylamino group.
- Molecular Weight : m/z 309+ (higher than the target compound due to the bulky phenylpropyl group) .
- Role: A degradation product of lisinopril, indicating susceptibility to acidic hydrolysis. This contrasts with the stability of 6-amino-2-(methylamino)hexanoic acid’s methylamino group under similar conditions .
6-Amino-2-oxohexanoic Acid
- Structure: Replaces the methylamino group at position 2 with a ketone (oxo group).
- Key Properties: IUPAC Name: 6-Azaniumyl-2-oxohexanoate. Reactivity: The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the methylamino group in the target compound .
Hexanoic Acid Derivatives in Mosquito Oviposition
- Examples: Methyl hexanoic acid, 5-methyl-2-hexanone.
- Functional Group Impact: Methyl Branches: Increase volatility and repellent effects at high concentrations (e.g., 5-methyl-2-hexanone deters mosquitoes at elevated doses) . Carboxylic Acid vs. Ketone: Carboxylic acids (e.g., hexanoic acid) exhibit concentration-dependent effects (attractant at low levels, repellent at high levels), whereas the methylamino group in the target compound may offer more stable receptor interactions due to its basicity .
N-Alkyl-6-dimethylaminohexanamides
- Structure: Tertiary amino groups (e.g., diethylamino, pyrrolidinyl) at position 6 and long alkyl amide chains.
- Synthesis: Prepared via condensation of ω-substituted ethyl hexanoates with amines, highlighting the versatility of hexanoic acid scaffolds in generating diverse amides .
- Key Differences: The tertiary amines in these compounds increase lipophilicity and membrane permeability compared to the primary methylamino group in this compound, which may limit blood-brain barrier penetration .
6-Amino-2-hydroxyhexanoic Acid
- Structure: Hydroxyl group at position 2 instead of methylamino.
- Properties: Molecular Formula: C₆H₁₃NO₃ (vs. C₇H₁₆N₂O₂ for the target compound). Hydrogen Bonding: The hydroxyl group enhances water solubility but reduces stability under acidic conditions compared to the methylamino group .
Comparative Data Table
Key Findings and Implications
Substituent Effects: The methylamino group in this compound provides intermediate basicity and stability compared to reactive ketones (e.g., 6-amino-2-oxohexanoic acid) or polar hydroxyl groups .
Biological Activity: Unlike hexanoic acid derivatives with carboxylic acid groups, the methylamino substitution avoids concentration-dependent activity reversal, making it more predictable in pharmacological applications .
Synthetic Flexibility: The hexanoic acid scaffold allows diverse modifications, but the primary amine in the target compound limits lipophilicity compared to tertiary amine analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for enantioselective preparation of 6-amino-2-(methylamino)hexanoic acid derivatives?
- Methodological Answer : The synthesis often employs chiral auxiliaries like Williams' diphenyloxazinone, a glycine equivalent, to achieve >98% enantiomeric excess (ee). Key steps include reductive amination of intermediate aldehydes with substituted ethyl amines to introduce α-position substituents (e.g., piperidin-1-yl groups). This approach ensures fixed stereochemistry early in the synthesis, simplifying downstream characterization .
Q. How can researchers determine the physicochemical properties of this compound?
- Methodological Answer : Critical properties include topological polar surface area (TPSA: ~101 Ų), hydrogen bonding capacity (2 donors, 5 acceptors), and logP (XLogP3: -1.6). Experimental methods involve HPLC for purity, mass spectrometry for exact mass (276.11108 g/mol), and NMR for structural confirmation. Computational tools (e.g., DFT) validate rotatable bond counts (6) and molecular complexity (index: 386) .
Q. What are the primary applications of this compound in protein engineering?
- Methodological Answer : The compound’s α,α-disubstituted structure enables site-specific protein labeling. For example, its borono derivatives (e.g., 6-borono-2-(methylamino)hexanoic acid) interact with aspartate residues (Asp 181/183) in enzymes, facilitating studies on protein dynamics via fluorescence microscopy or mass spectrometry. Functionalization often involves coupling with azide/alkyne groups for click chemistry .
Advanced Research Questions
Q. How can enantioselectivity challenges in large-scale synthesis be addressed?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature) during reductive amination minimizes racemization. Chiral HPLC or circular dichroism (CD) monitors ee. Asymmetric catalysis using Rh or Ru complexes can enhance stereochemical control, particularly for analogs with bulky substituents (e.g., piperidin-1-yl groups) .
Q. What strategies resolve contradictions in activity data between synthetic analogs?
- Methodological Answer : Comparative molecular field analysis (CoMFA) and docking studies identify steric/electronic effects of substituents. For example, replacing methylamino with bulkier groups alters binding to aspartate residues, which is validated via isothermal titration calorimetry (ITC) and X-ray crystallography .
Q. How does computational modeling guide the design of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) predicts charge distribution and reactive sites, while molecular dynamics (MD) simulations assess conformational stability in solvent environments. These models prioritize derivatives with optimal TPSA (<110 Ų) and logP (-2 to 0) for blood-brain barrier penetration or enzyme inhibition .
Q. What advanced techniques characterize metabolic interactions of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
